![molecular formula C23H19N3O3 B1387399 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid CAS No. 1171142-83-8](/img/structure/B1387399.png)
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid
描述
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid, also known as ACMICA, is an organic compound with a wide range of applications in the fields of medicine and biotechnology. This compound is a derivative of indole, a heterocyclic aromatic compound found in nature, and is used as a building block for the synthesis of a variety of compounds with various biological activities. ACMICA is also widely used in the synthesis of drugs and other compounds used in research and development.
作用机制
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is a versatile building block used in the synthesis of a variety of compounds with various biological activities. Its mechanism of action is dependent on the compound it is used to synthesize. For example, the antifungal drug fluconazole works by inhibiting the growth of fungi by blocking the production of ergosterol, an essential component of fungal cell membranes. The anti-cancer drug erlotinib works by inhibiting the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid depend on the compound it is used to synthesize. For example, the antifungal drug fluconazole has been shown to have antifungal activity and can be used to treat a variety of fungal infections. The anti-cancer drug erlotinib has been shown to have anti-cancer activity and can be used to treat a variety of cancers, including non-small cell lung cancer.
实验室实验的优点和局限性
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile building block that can be used to synthesize a variety of compounds with various biological activities. It is also relatively stable and can be stored for long periods of time without degrading. However, it is also toxic and should be handled with care. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential future directions of 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid are numerous. One potential future direction is the development of new compounds based on 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid for therapeutic applications. For example, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid can be used to synthesize compounds with potential anti-cancer activity, such as erlotinib. Another potential future direction is the development of new compounds based on 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid for the treatment of infectious diseases. For example, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid can be used to synthesize compounds with potential antibacterial activity, such as fluconazole. Additionally, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid could be used in the synthesis of compounds with potential anti-inflammatory activity, such as ibuprofen. Finally, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid could be used in the synthesis of compounds with potential neuroprotective activity, such as memantine.
科学研究应用
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is widely used in scientific research as a building block for the synthesis of a variety of compounds with various biological activities. It has been used in the synthesis of drugs, such as the antifungal drug fluconazole, as well as other compounds used in research and development. 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid has also been used in the synthesis of compounds with potential therapeutic applications, such as the anti-cancer drug erlotinib.
属性
IUPAC Name |
5-methyl-3-phenyl-7-(phenylcarbamoylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-14-12-17-19(15-8-4-2-5-9-15)21(22(27)28)26-20(17)18(13-14)25-23(29)24-16-10-6-3-7-11-16/h2-13,26H,1H3,(H,27,28)(H2,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQSORQUYQHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)NC(=O)NC3=CC=CC=C3)NC(=C2C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



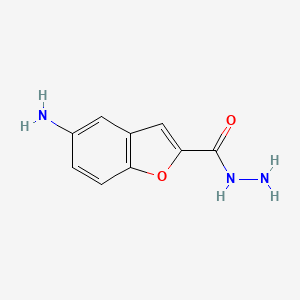
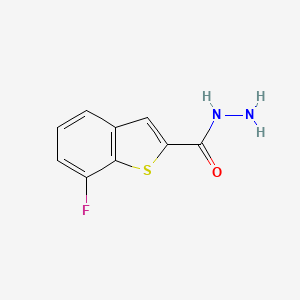
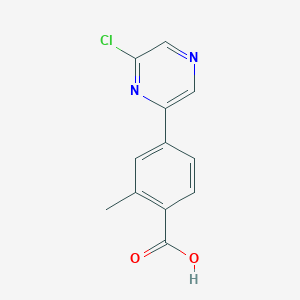
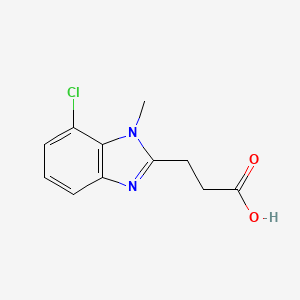
![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)

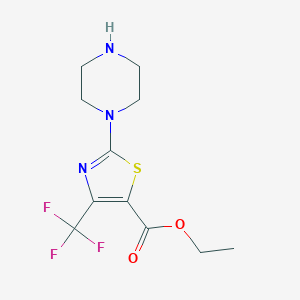
![Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine](/img/structure/B1387327.png)
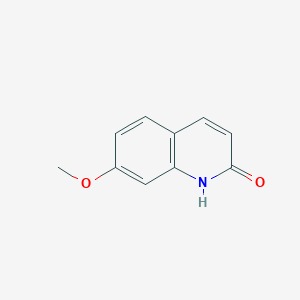
![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)

![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)

![3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387338.png)